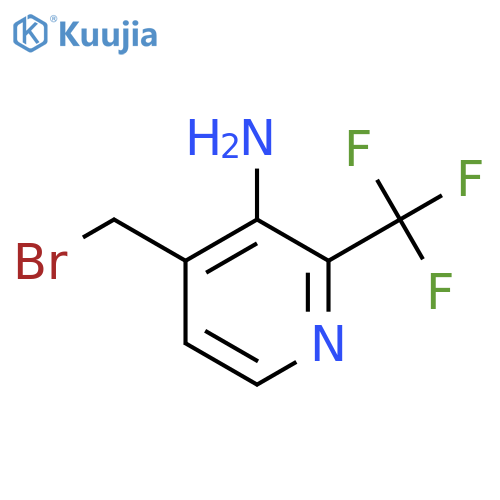

Cas no 1227576-97-7 (3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine)

1227576-97-7 structure

商品名:3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine

CAS番号:1227576-97-7

MF:C7H6BrF3N2

メガワット:255.035151004791

CID:4689192

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-amino-4-bromomethyl-2-(trifluoromethyl)pyridine

- FCH1343486

- 3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine

-

- インチ: 1S/C7H6BrF3N2/c8-3-4-1-2-13-6(5(4)12)7(9,10)11/h1-2H,3,12H2

- InChIKey: UPKYOUIZVYAYFW-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CN=C(C(F)(F)F)C=1N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 174

- トポロジー分子極性表面積: 38.9

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022004088-1g |

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine |

1227576-97-7 | 97% | 1g |

$1764.00 | 2023-09-03 | |

| Alichem | A022004088-250mg |

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine |

1227576-97-7 | 97% | 250mg |

$700.40 | 2023-09-03 | |

| Alichem | A022004088-500mg |

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine |

1227576-97-7 | 97% | 500mg |

$1068.20 | 2023-09-03 |

3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

1227576-97-7 (3-Amino-4-bromomethyl-2-(trifluoromethyl)pyridine) 関連製品

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量